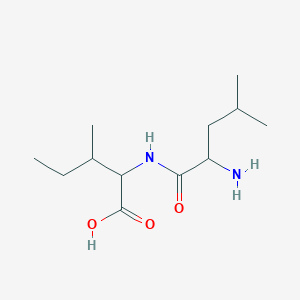
Leucylisoleucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Leucylisoleucine is a dipeptide composed of the amino acids leucine and isoleucine. It is a small molecule with the molecular formula C12H24N2O3 and a molecular weight of 244.33 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Leucylisoleucine can be synthesized using tert-butoxycarbonyl or trifluoroacetyl protection of amino groups. The synthesis involves the coupling of leucine and isoleucine residues under specific conditions . The reaction typically requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond.
Industrial Production Methods: Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). These methods allow for the efficient and scalable production of the compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions: Leucylisoleucine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Leucylisoleucine has several applications in scientific research, including:
Chemistry: It is used as a model compound in peptide synthesis studies and as a building block for more complex peptides.
Biology: The compound is studied for its role in protein synthesis and metabolism.
Medicine: Research explores its potential therapeutic applications, including its use in drug delivery systems and as a bioactive peptide.
Industry: this compound is utilized in the production of peptide-based materials and as a standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of leucylisoleucine involves its interaction with specific molecular targets and pathways. As a dipeptide, it can be incorporated into proteins or act as a signaling molecule. The compound may influence various biological processes, including protein synthesis, enzyme activity, and cellular signaling pathways .
Comparación Con Compuestos Similares
Leucylisoleucine can be compared with other dipeptides and amino acid derivatives, such as:
Leucylleucine: Another dipeptide composed of two leucine residues.
Isothis compound: A dipeptide consisting of two isoleucine residues.
Leucylvaline: A dipeptide formed from leucine and valine.
Uniqueness: this compound is unique due to its specific combination of leucine and isoleucine, which imparts distinct chemical and biological properties. Its structure allows for unique interactions with enzymes and receptors, making it valuable in various research applications .
Propiedades
Fórmula molecular |
C12H24N2O3 |
|---|---|
Peso molecular |
244.33 g/mol |
Nombre IUPAC |
2-[(2-amino-4-methylpentanoyl)amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C12H24N2O3/c1-5-8(4)10(12(16)17)14-11(15)9(13)6-7(2)3/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17) |
Clave InChI |
AZLASBBHHSLQDB-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C(=O)O)NC(=O)C(CC(C)C)N |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


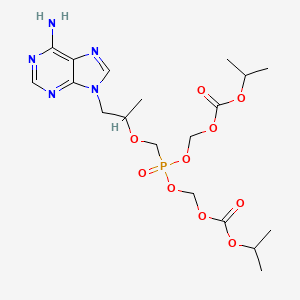
![1-[3-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B13401914.png)
![dideuterio-[(4S)-4,5,5-trideuterio-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B13401921.png)
![[2-(7-Carboxy-5-oxohept-6-enoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13401929.png)
![(4-Methoxyphenyl)[(4-methylphenyl)sulfonyl]acetonitrile](/img/structure/B13401931.png)
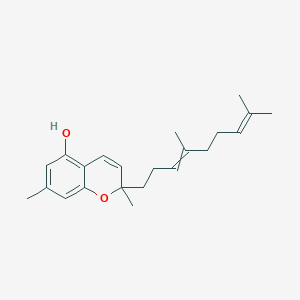
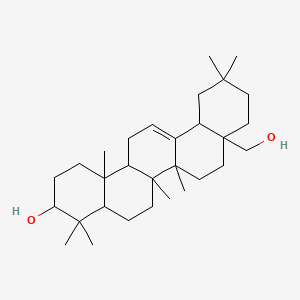
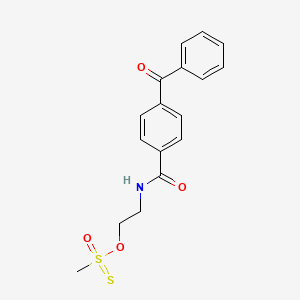
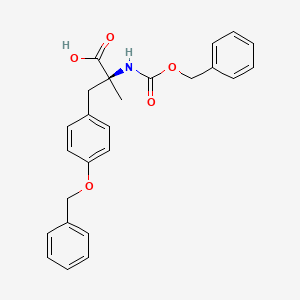
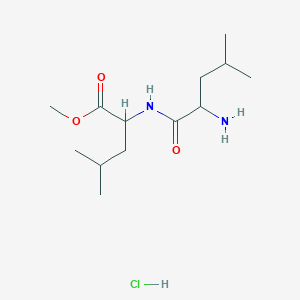
![[(3R,4S)-4-(2-fluorophenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B13401985.png)
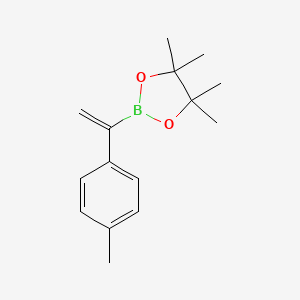
![methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate,2,2,2-trifluoroacetic acid](/img/structure/B13402000.png)
![Ethyl 2-[(2-benzyl-3-methylsulfonyloxypropanoyl)amino]acetate](/img/structure/B13402006.png)
